molecular formula C15H22N4O3S B2496848 N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide CAS No. 2034202-22-5

N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide

Cat. No. B2496848
CAS RN: 2034202-22-5
M. Wt: 338.43
InChI Key: ZEYTZAGVOJVBEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamides and related compounds typically involves multi-step processes, including condensation, cyclization, and functional group transformations. For instance, a study by Melekhina et al. (2019) describes a one-pot synthesis method for substituted pyrrolo[3,4-b]pyridine-4,5-diones, showcasing a technique that could potentially be applied or adapted for the synthesis of N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide. This method demonstrates the utility of primary amines in the condensation with acetamides to yield dihydropyrrolone derivatives, a process that might be relevant for creating structurally similar compounds (Melekhina et al., 2019).

Molecular Structure Analysis

The molecular structure of complex acetamides can be elucidated through various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography. Lukose et al. (2015) conducted a comprehensive study on 2-phenyl-N-(pyrazin-2-yl)acetamide, employing DFT calculations alongside experimental methods to investigate the optimized molecular structure and vibrational frequencies. Their approach provides a framework for analyzing the molecular structure of similar compounds, highlighting the importance of theoretical and experimental harmony in understanding chemical entities' structural nuances (Lukose et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical behavior of acetamides depend on their functional groups and molecular structure. Research by Prezent et al. (2016) on methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a new building block for constructing pyrazolo[4,3-c]pyridines unveils reactions that could be relevant to the synthesis and modification of N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide. Their work illustrates how heterocyclic ketene acetals can be utilized in synthesizing pyrazolo[4,3-c]pyridin-3-ones, shedding light on potential pathways for generating and modifying similar compounds (Prezent et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior in different environments. The study on crystal structures of substituted acetamides by Narayana et al. (2016) emphasizes the role of hydrogen bonding in defining the crystalline arrangements and physical properties of acetamides. Their findings on 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide reveal how intermolecular interactions influence the solid-state architecture, which can inform the physical properties analysis of related compounds (Narayana et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for assessing a compound's utility and potential applications. Although specific data on N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is not available, studies on related compounds offer insights into their chemical behavior. For example, the work by Umar et al. (2019) on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as acetylcholinesterase inhibitors highlights the potential of certain acetamides in modulating biological pathways. Such studies provide a foundation for exploring the chemical properties of similar molecules and their interactions with biological targets (Umar et al., 2019).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This chemical serves as a precursor in the synthesis of polysubstituted pyridines, which are crucial for developing compounds with potential antimicrobial, antifungal, and various other biological activities. The ability to derive complex bicyclic and tricyclic systems from it underscores its utility in creating new molecules with unique structures and functions (Abu-Shanab et al., 1994).

Antimicrobial Agents Synthesis

Research has demonstrated the effectiveness of derivatives synthesized from this compound as antimicrobial agents. These derivatives, through various synthetic pathways, yield compounds that exhibit comparable activities to known antibiotics such as streptomycin and fusidic acid, highlighting their potential in addressing resistance issues and developing new treatment options (Hossan et al., 2012).

Coordination Chemistry and Antioxidant Activity

The compound's derivatives have been utilized in coordination chemistry to synthesize novel Co(II) and Cu(II) complexes. These complexes, characterized by various spectroscopic methods, demonstrate significant antioxidant activities. Their structural and functional analyses contribute to our understanding of the relationship between molecular architecture and biological activity, offering insights into designing metal-based drugs or antioxidants (Chkirate et al., 2019).

Neuropharmacological Applications

Compounds synthesized using this chemical have been investigated for their neuropharmacological properties. For instance, oxiracetam, a derivative, has been shown to improve learning and memory in animals with chronic cerebral impairment, indicating its potential therapeutic applications for cognitive disorders related to aging, cerebrovascular lesions, and congenital microencephaly (Banfi & Dorigotti, 1986).

properties

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-11(20)18-13(4-8-23-2)15(21)19-7-3-12(10-19)22-14-9-16-5-6-17-14/h5-6,9,12-13H,3-4,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYTZAGVOJVBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide

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